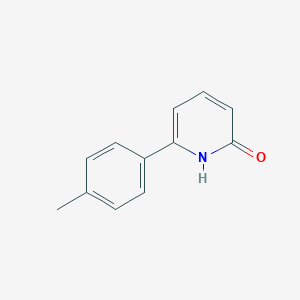

6-(对甲苯基)吡啶-2-醇

货号 B175503

CAS 编号:

129720-57-6

分子量: 185.22 g/mol

InChI 键: VKNQQUHTPUVQJD-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

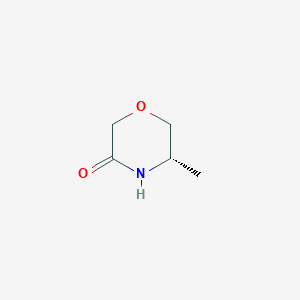

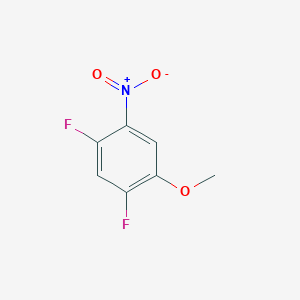

6-(p-Tolyl)pyridin-2-ol is a chemical compound with the molecular formula C12H11NO . It is characterized by a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent .

Synthesis Analysis

The synthesis of 6-(p-Tolyl)pyridin-2-ol involves various methods. One approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of 6-(p-Tolyl)pyridin-2-ol consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent . It contains a total of 26 bonds, including 15 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 secondary amide .Chemical Reactions Analysis

The chemical reactions involving 6-(p-Tolyl)pyridin-2-ol are diverse. For instance, whole cells of Burkholderia sp. MAK1 have been shown to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .科学研究应用

有机合成和化学传感

- 化学传感应用: 与6-(对甲苯基)吡啶-2-醇相关的化合物已被用作化学传感器,用于检测离子,如氟离子,展示了它们在环境监测和诊断中的实用性(Chetia & Iyer, 2008)。

催化和材料科学

- 催化应用: 吡啶衍生物在催化方面表现出潜力,例如,在过氧化物氧化烷烃和醇类中显示出潜在的工业化学和可持续过程(Choroba et al., 2019)。

药物和生物研究

- 药物设计和生物传感: 吡啶衍生物的结构多样性和功能多样性,包括类似于6-(对甲苯基)吡啶-2-醇的化合物,有助于它们在药物设计和作为生物系统中的探针中的应用。例如,吡啶化合物已被用于研究抗微生物活性和与DNA的相互作用,突显了它们在药物化学和生物技术中的相关性(Evecen et al., 2017)。

先进材料

- 光电性能: 研究含有吡啶单元的Ir(III)配合物的电子结构和光电性能表明其在有机发光二极管(OLEDs)中的潜在应用,突显了吡啶衍生物在电子和光子学先进材料开发中的作用(Li et al., 2009)。

未来方向

属性

IUPAC Name |

6-(4-methylphenyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-5-7-10(8-6-9)11-3-2-4-12(14)13-11/h2-8H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNQQUHTPUVQJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396586 |

Source

|

| Record name | 6-(4-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(p-Tolyl)pyridin-2-ol | |

CAS RN |

129720-57-6 |

Source

|

| Record name | 6-(4-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

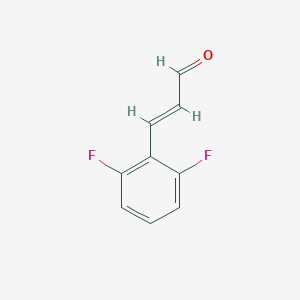

2,6-Difluorocinnamaldehyde

117338-43-9

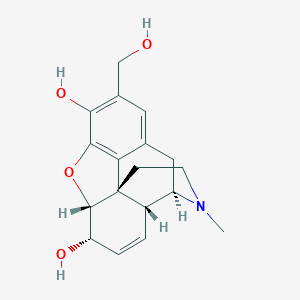

(S)-5-Methylmorpholin-3-one

119844-66-5

![[3-(4-Methylphenyl)sulfonyloxy-2,2-bis[(4-methylphenyl)sulfonyloxymethyl]propyl] 4-methylbenzenesulfonate](/img/structure/B175435.png)

![2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine](/img/structure/B175450.png)

![(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B175469.png)